4-nitro-N,N-dipropylbenzenesulfonamide
Overview
Description
4-Nitro-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H18N2O4S and a molecular weight of 286.352 g/mol . This compound is part of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-nitro-N,N-dipropylbenzenesulfonamide typically involves the nitration of N,N-dipropylbenzenesulfonamide. The nitration process introduces a nitro group (-NO2) into the benzene ring. This reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-Nitro-N,N-dipropylbenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Nitro-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Nitro-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds, such as:
3-Nitro-N,N-dipropylbenzenesulfonamide: Similar structure but with the nitro group in a different position on the benzene ring.
4-Methyl-N,N-dipropylbenzenesulfonamide: Contains a methyl group instead of a nitro group.
N,N-Dimethyl-4-nitrobenzamide: Similar nitro group but with different alkyl substituents.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in scientific research.
Properties
IUPAC Name |
4-nitro-N,N-dipropylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-3-9-13(10-4-2)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJOMNWSFGPGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283200 | |
Record name | 4-nitro-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89840-83-5 | |
Record name | 4-Nitro-N,N-dipropylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89840-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N,N-dipropylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089840835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-N,N-dipropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50283200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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